



Vilaprisan: Preclinical Dosage and Administration Protocols

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Compound of Interest		
Compound Name:	Vilaprisan	
Cat. No.:	B611686	Get Quote

Application Notes for Researchers

Vilaprisan (formerly BAY 1002670) is a highly potent and selective progesterone receptor modulator (SPRM) that has been investigated for the treatment of progesterone-dependent gynecological disorders, primarily uterine fibroids and endometriosis.[1][2] As an SPRM, **Vilaprisan** exerts its effects by binding to the progesterone receptor (PR), where it can act as an antagonist, preventing the downstream effects of progesterone that contribute to the growth of uterine fibroids and endometrial lesions.[2][3] Preclinical studies have been crucial in establishing the efficacy and safety profile of **Vilaprisan** before its progression into clinical trials.

These application notes provide a summary of the available preclinical data on **Vilaprisan**'s dosage and administration in various animal models. The information is intended to guide researchers, scientists, and drug development professionals in designing and interpreting preclinical studies involving **Vilaprisan**.

Mechanism of Action

Vilaprisan is a selective antagonist of the progesterone receptor, with high binding affinity and specificity.[3] Progesterone promotes the growth and survival of uterine fibroid and endometrial cells. By blocking the progesterone receptor, **Vilaprisan** inhibits the transcription of progesterone-responsive genes, leading to an anti-proliferative effect on these tissues. This targeted action allows for the potential treatment of uterine fibroids and endometriosis while minimizing off-target effects.



Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies on **Vilaprisan**.

Table 1: Vilaprisan Dosage and Efficacy in Preclinical Models

Animal Model	Disease/C ondition	Dosage	Administra tion Route	Treatment Duration	Key Findings	Reference
Rat	Early Pregnancy	0.5 mg/kg	Oral (p.o.)	Single dose	Full efficacy in pregnancy termination	
Rabbit	Endometria I Transforma tion	Not specified, but potent	Not specified	Not specified	As potent as lonaprisan in inhibiting progestero ne-induced endometria I changes	-
Immunodef icient Mouse	Human Uterine Fibroid Xenograft	3 mg/kg/day	Not specified	Not specified	95% reduction in fibroid tumor weight gain	

Experimental Protocols

Protocol 1: Rat Early Pregnancy Termination Model

This protocol is based on the methodology described for testing the PR antagonistic activity of **Vilaprisan**.

Objective: To assess the in vivo progesterone receptor antagonistic activity of **Vilaprisan** by evaluating its ability to terminate early pregnancy in rats.



Materials:

Wistar rats (female, 100-230 g)

Vilaprisan

 Vehicle for oral administration (e.g., a suspension in a suitable vehicle like 0.5% carboxymethylcellulose)

Procedure:

- House female Wistar rats under standard conditions (20-22°C, 50-70% humidity, 12h/12h light-dark cycle) with ad libitum access to food and water.
- Mate female rats with fertile males. The day of sperm detection in the vaginal smear is considered day 1 of pregnancy.
- On days 5-7 post-coitum, randomize pregnant rats into treatment and control groups (n=6 per group).
- Administer a single oral dose of Vilaprisan (e.g., 0.5 mg/kg) to the treatment group. The
 control group receives the vehicle only.
- Monitor the animals for signs of pregnancy termination (e.g., vaginal bleeding).
- On a predetermined day (e.g., day 14 of pregnancy), euthanize the animals and examine the
 uterine horns for the presence or absence of implantation sites to determine the efficacy of
 the treatment.

Protocol 2: Human Uterine Fibroid Xenograft Model in Immunodeficient Mice

This protocol is based on the reported efficacy of **Vilaprisan** in a human fibroid xenograft model.

Objective: To evaluate the anti-proliferative effect of **Vilaprisan** on human uterine fibroid tissue in an in vivo setting.



Materials:

- Immunodeficient mice (e.g., NOD/SCID)
- Human uterine fibroid tissue obtained from hysterectomies (with patient consent and ethical approval)
- Estradiol and progesterone pellets for sustained release
- Vilaprisan
- Vehicle for administration

Procedure:

- Obtain fresh human uterine fibroid tissue and cut it into small fragments (e.g., 2-3 mm³).
- Anesthetize the immunodeficient mice.
- Surgically implant the fibroid tissue fragments subcutaneously or in the peritoneal cavity of the mice.
- Implant estradiol and progesterone pellets subcutaneously to support the growth of the xenografts.
- Allow the xenografts to establish for a defined period.
- Randomize the mice into treatment and control groups.
- Administer **Vilaprisan** (e.g., 3 mg/kg/day) to the treatment group via the appropriate route (e.g., oral gavage). The control group receives the vehicle.
- Monitor tumor volume throughout the study by caliper measurements.
- At the end of the study, euthanize the mice, excise the xenografts, and measure their final weight and volume.



 Perform histological and molecular analyses on the excised tissues to assess cell proliferation and other relevant markers.

Protocol 3: Surgical Induction of Endometriosis in a Rodent Model

This is a general protocol for inducing endometriosis in rodents, which can be adapted for testing therapies like **Vilaprisan**.

Objective: To create a rodent model of endometriosis for evaluating the efficacy of potential therapeutic agents.

Materials:

- Female rats or mice in the diestrus stage of the estrous cycle
- · Surgical instruments
- Sutures

Procedure:

- Determine the diestrus stage of the female rodents via vaginal smear cytology.
- Anesthetize a donor animal in the diestrus stage.
- Perform a laparotomy to expose the uterine horns.
- Excise a piece of the uterine horn and place it in a sterile medium.
- Cut the uterine tissue into small fragments (e.g., 2x2 mm).
- Anesthetize the recipient animals.
- Perform a laparotomy on the recipient animals.
- Suture the uterine fragments to the peritoneal wall or other desired locations within the peritoneal cavity.



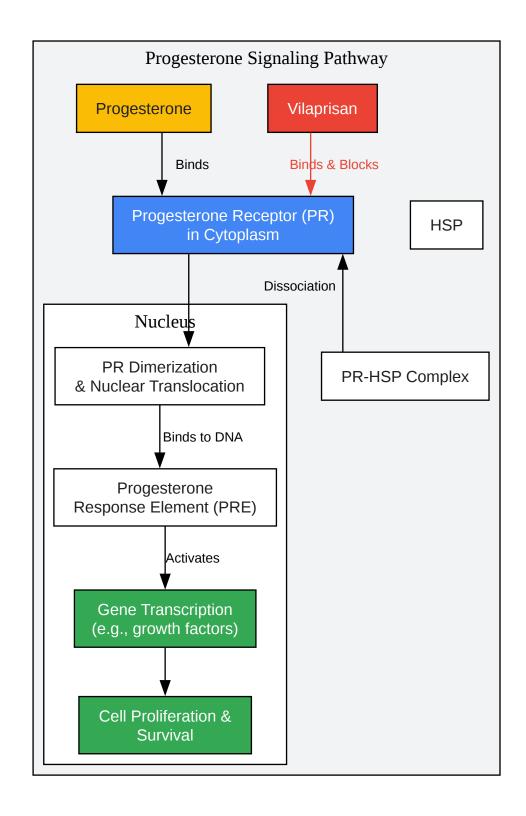




- · Close the abdominal incision.
- Allow the endometriotic lesions to establish and grow for a period of several weeks.
- The animals can then be used for therapeutic studies, where they would be treated with Vilaprisan or a vehicle control, and the size and characteristics of the lesions would be monitored.

Visualizations

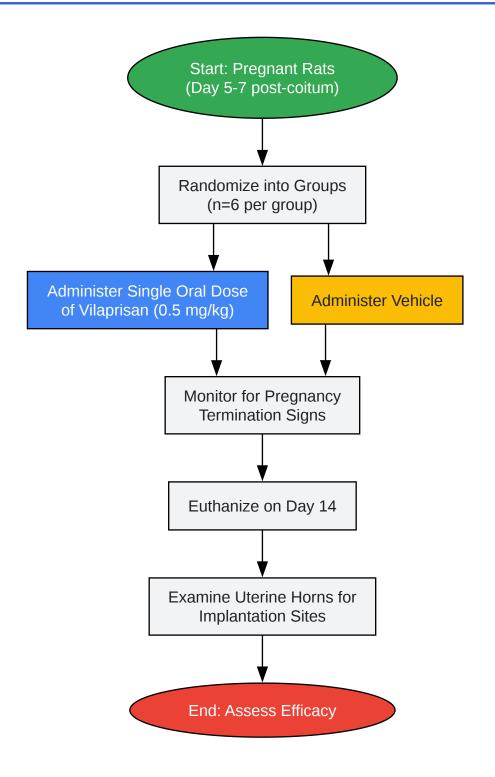




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Caption: Progesterone receptor signaling and Vilaprisan's mechanism of action.

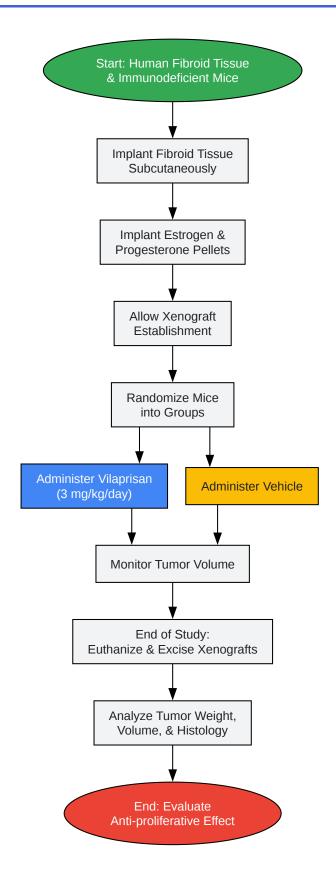




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Caption: Workflow for the rat early pregnancy termination model.





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